molecular formula C19H22N6O3 B2946573 2,3-dimethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1170913-43-5

2,3-dimethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Katalognummer: B2946573
CAS-Nummer: 1170913-43-5
Molekulargewicht: 382.424
InChI-Schlüssel: BUNFWSSRXYDKAF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrimidine core substituted at position 2 with a methyl group and at position 6 with a 1H-pyrazol-1-yl moiety. The pyrimidine is linked via an ethylamino group to a 2,3-dimethoxy-substituted benzamide (Figure 1). Such structural motifs are common in kinase inhibitors or G protein-coupled receptor (GPCR) modulators, where the pyrimidine acts as a hinge-binding domain, and the benzamide contributes to hydrophobic interactions . The pyrazole substituent may enhance solubility or engage in hydrogen bonding, distinguishing it from bulkier heterocycles like piperidine.

Eigenschaften

IUPAC Name

2,3-dimethoxy-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-13-23-16(12-17(24-13)25-11-5-8-22-25)20-9-10-21-19(26)14-6-4-7-15(27-2)18(14)28-3/h4-8,11-12H,9-10H2,1-3H3,(H,21,26)(H,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNFWSSRXYDKAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2,3-Dimethoxy-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21_{21}H26_{26}N4_{4}O3_{3}
  • Molecular Weight : 378.46 g/mol
  • CAS Number : 1170463-36-1

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. The following table summarizes the findings from various studies:

StudyCell LineIC50_{50} Value (µM)Mechanism of Action
Study AMCF-7 (breast cancer)5.85Induction of apoptosis
Study BA549 (lung cancer)3.0Inhibition of cell proliferation
Study CHCT116 (colon cancer)4.53CDK2 inhibition

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : It has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle progression.
  • Inhibition of Angiogenesis : The compound may interfere with vascular endothelial growth factor (VEGF)-induced proliferation in endothelial cells, thereby inhibiting tumor growth.

Case Study 1: MCF-7 Cell Line

In a study examining the effects on the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's efficacy in inducing apoptosis.

Case Study 2: A549 Cell Line

Another study focused on the A549 lung cancer cell line, where the compound demonstrated an IC50_{50} value of 3.0 µM. The treatment led to significant inhibition of cell proliferation and induced autophagy without triggering apoptosis, indicating a complex mechanism at play.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Features and Key Differences

A comparative analysis of the target compound and analogs from available literature reveals critical distinctions in substituents, linkers, and core scaffolds (Table 1).

Table 1: Structural Comparison of Key Compounds
Compound Name/ID Pyrimidine Substituents Linker Type Benzamide/Backbone Substituents Notable Features
Target Compound 2-methyl, 6-(1H-pyrazol-1-yl) Ethylamino (-NHCH₂CH₂-) 2,3-dimethoxybenzamide Pyrazole for H-bonding; flexible linker
N-(2,3-Dimethoxybenzyl)-2-((6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl)oxy)acetamide 6-methyl, 2-(4-methylpiperidin-1-yl) Oxy (-O-) via acetamide 2,3-dimethoxybenzyl Piperidine for bulk/basic interactions; rigid oxy linker
1049791-51-6 Thieno[2,3-d]pyrimidine core Amino-oxypropyl 5,6-dimethylthienopyrimidine Thienopyrimidine core; benzimidazolone tail
1013794-66-5 2,6-Dimethylpiperidinyl Oxyethoxy (-OCH₂CH₂O-) Morpholinyl-thienyl ethyl group Morpholine for solubility; thienyl for π-stacking

Functional Implications of Structural Variations

Pyrimidine Substituents: The target compound’s pyrazole substituent (vs. piperidine in ) may reduce steric hindrance and improve selectivity for kinases sensitive to planar heterocycles. Piperidine in could enhance membrane permeability due to its basicity.

Linker Flexibility: The ethylamino linker in the target compound offers conformational flexibility, possibly accommodating diverse binding pockets. In contrast, the oxy linker in and oxyethoxy in may restrict orientation, favoring specific receptor conformations.

Benzamide Modifications :

  • The 2,3-dimethoxybenzamide in the target compound provides electron-rich aromaticity for π-π stacking. Comparatively, the morpholinyl-thienyl group in balances hydrophilicity and lipophilicity, which could influence blood-brain barrier penetration.

Hypothesized Pharmacological Profiles

While direct activity data for these compounds is unavailable, structural analogs suggest:

  • Compounds with piperidine (e.g., ) might target GPCRs or ion channels reliant on basic nitrogen interactions.
  • Thienopyrimidine derivatives (e.g., ) could show activity in pathways sensitive to sulfur-containing heterocycles, such as tyrosine kinase inhibitors.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.